(7-Nitro-1h-indol-3-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(7-nitro-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C9H8N2O3/c12-5-6-4-10-9-7(6)2-1-3-8(9)11(13)14/h1-4,10,12H,5H2 |
InChI Key |
PBGUYAXDVYZTOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CO |
Origin of Product |
United States |
Synthetic Methodologies for 7 Nitro 1h Indol 3 Yl Methanol and Analogous Nitroindole Structures
General Approaches for the Synthesis of Indole (B1671886) and Nitroindole Scaffolds
The construction of the indole nucleus, a fundamental heterocyclic scaffold, has been a central theme in organic synthesis for over a century. semanticscholar.org The introduction of a nitro group onto this scaffold adds another layer of complexity, requiring careful consideration of regioselectivity and functional group compatibility.
Traditional Cyclization and Functionalization Strategies
Classic methods for indole synthesis have long been the foundation for creating a diverse array of indole derivatives. semanticscholar.orgresearchgate.net These established reactions, while sometimes lacking in modern efficiency or "green" characteristics, remain valuable tools in the synthetic chemist's arsenal. openmedicinalchemistryjournal.com
Key traditional methods include:
Fischer Indole Synthesis: Developed in 1883, this is arguably the most well-known and widely used method for indole synthesis. openmedicinalchemistryjournal.comrsc.org It involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. openmedicinalchemistryjournal.com This method has proven robust and has been applied to the total synthesis of complex natural products. rsc.org
Reissert Indole Synthesis: This method provides a route to indole-2-carboxylic acids, which can be further manipulated. It typically involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. tugraz.at
Bischler-Möhlau Indole Synthesis: This approach involves the reaction of an α-halo-ketone with an excess of aniline.
Leimgruber-Batcho Indole Synthesis: This is a highly effective method for preparing indoles from o-nitrotoluenes. tugraz.at It is known for its flexibility and the ability to produce indoles with substitution on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org A key step involves the formation of an enamine, followed by reductive cyclization. researchgate.net
The functionalization of a pre-formed indole ring is another common strategy. Direct nitration of indole itself is often challenging due to the electron-rich nature of the heterocycle, which can lead to a mixture of products and potential decomposition under harsh acidic conditions.
Regioselective Synthesis of Nitroindole Derivatives
Achieving regioselectivity in the synthesis of nitroindoles is a significant challenge. The position of the nitro group can dramatically influence the biological activity and chemical properties of the resulting molecule. Several strategies have been developed to control the position of nitration on the indole scaffold.
One approach involves the use of directing groups. For instance, N-acylation of the indole can influence the position of electrophilic substitution. A Japanese patent describes a method for producing 7-nitroindoles by nitrating sodium 1-acetylindoline-2-sulfonate with acetyl nitrate (B79036). google.com This method surprisingly yields the 7-nitro derivative, whereas nitration with fuming nitric acid in glacial acetic acid results in the 5-nitro isomer. google.com
Another strategy is the Bartoli indole synthesis, which is particularly useful for the preparation of 7-substituted indoles. wikipedia.org This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. The steric bulk of the ortho substituent is crucial for the success of the reaction. wikipedia.org
Furthermore, metal-free and non-acidic conditions have been explored for the regioselective synthesis of 3-nitroindoles. rsc.orgresearchgate.net One such method utilizes trifluoroacetyl nitrate, generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride (B1165640), as an electrophilic nitrating agent. rsc.orgresearchgate.netnih.gov This protocol has been shown to be effective for a variety of indoles. rsc.orgresearchgate.net
A Cs2CO3-promoted method has also been developed for the synthesis of 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds, which forms two new C-C and C-N bonds in a highly regioselective manner under transition metal-free conditions. rsc.org
Exploration of Precursors and Reaction Pathways for 7-Nitro Substitution
The synthesis of 7-nitroindoles often begins with appropriately substituted precursors. A common starting material is 2-nitrotoluene (B74249) or its derivatives. For example, 2,3-dinitrotoluene (B167053) has been used to synthesize 7-nitroindole (B1294693), although this method suffers from low yields and harsh reaction conditions. google.com
A more recent and efficient approach involves the use of 2-nitroaniline (B44862) and acetaldehyde (B116499) in the presence of a ferrous complex catalyst to produce 7-nitroindole in high yield. chemicalbook.com
The Bartoli indole synthesis, as mentioned previously, is a powerful tool for accessing 7-substituted indoles, starting from ortho-substituted nitroarenes. wikipedia.org This reaction proceeds through a nitrosoarene intermediate. wikipedia.org
Specific Synthetic Routes to (7-Nitro-1H-indol-3-yl)methanol
The synthesis of the target molecule, this compound, requires the specific introduction of a hydroxymethyl group at the C3 position of the 7-nitroindole scaffold.
Elaboration of Pre-functionalized Indole Systems
One common strategy for synthesizing this compound involves the elaboration of a pre-functionalized 7-nitroindole. A key precursor is 7-nitroindole-2-carboxylic acid or its ester. The synthesis of 7-nitroindole-2-carboxylic acid derivatives has been reported as part of a study on allosteric inhibitors of fructose-1,6-bisphosphatase. researchgate.net
The reduction of ethyl 7-nitroindole-2-carboxylate with a reducing agent like sodium borohydride (B1222165) can yield the corresponding 7-nitroindole-2-methanol. researchgate.net However, for the synthesis of this compound, functionalization at the C3 position is required.
A plausible synthetic route could involve the formylation of 7-nitroindole at the C3 position, followed by reduction of the resulting aldehyde to the alcohol. The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the C3 position of indoles.
Another approach involves the functionalization of 7-nitroindole at the C3 position with a suitable electrophile that can be converted to a hydroxymethyl group. For instance, a Friedel-Crafts acylation with an appropriate acylating agent, followed by reduction, could be a viable pathway.
Optimization of Reaction Conditions for Directed Hydroxymethylation
The direct hydroxymethylation of indoles at the C3 position is a desirable transformation. While methods for N-hydroxymethylation of indoles have been developed, researchgate.net C3-hydroxymethylation requires different strategies.
The use of formaldehyde (B43269) or its synthetic equivalents, such as paraformaldehyde, is common for hydroxymethylation reactions. nih.govmdpi.com The reaction is often catalyzed by an acid or a base. For instance, an organocatalytic enantioselective hydroxymethylation of oxindoles using paraformaldehyde has been reported. nih.gov
Optimizing the reaction conditions is crucial for achieving high yields and selectivity. Factors such as the choice of solvent, temperature, catalyst, and the nature of the formaldehyde source can significantly impact the outcome of the reaction. For example, in the production of diformylfuran from 5-hydroxymethylfurfural, the reaction temperature, oxygen flow rate, and catalyst loading were identified as key parameters for optimization. nih.gov
For the specific case of this compound, a potential route could involve the reaction of 7-nitroindole with formaldehyde under carefully controlled conditions to favor C3-hydroxymethylation. The electron-withdrawing nitro group at the 7-position would likely influence the reactivity of the indole ring, and the reaction conditions would need to be tailored accordingly. Electrochemical methods have also been explored for the N-hydroxymethylation of indoles, offering a mild and catalyst-free alternative. researchgate.net While this has been demonstrated for N-functionalization, similar principles could potentially be adapted for C3-functionalization.
Advancements in Sustainable Synthesis of Nitroindole Derivatives
Recent progress in the synthesis of nitroindoles has been marked by the development of more environmentally benign and efficient methodologies. These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials, aligning with the principles of green chemistry.
The move away from metal catalysts helps to prevent product contamination with toxic metal residues, which is a critical consideration in pharmaceutical synthesis. researchgate.net Several catalyst-free methods for indole synthesis have emerged, relying on alternative activation strategies.
One notable approach is the reaction of enolizable ketones with m-nitroaniline in the presence of a strong base like potassium tert-butoxide (t-BuOK) to produce 4- and 6-substituted nitroindoles. researchgate.net The mechanism for this transformation involves the oxidative nucleophilic substitution of a hydrogen atom on the m-nitroaniline ring. An enolate anion attacks the aromatic ring at a position ortho to the amino group, forming an anionic σH adduct. This intermediate is stabilized through intramolecular interactions. Subsequent spontaneous oxidation of the adduct, followed by a Bayer-type condensation of the resulting ortho-aminonitrobenzyl ketone, yields the final nitroindole product. researchgate.net
Another significant metal-free strategy involves the use of N-iodosuccinimide (NIS) to mediate a cascade reaction. This method facilitates the rapid synthesis of various functionalized indoles from N-Ts-2-alkenylanilines through a C-N bond formation and subsequent aromatization sequence. The reaction proceeds under mild conditions without the need for any catalysts or additives. researchgate.net Similarly, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used as an oxidant in an effective metal-free C-H amination of N-Ts-2-alkenylanilines to afford a diverse range of substituted indoles. acs.org
For the synthesis of N-substituted indole-3-carboxylates, a transition-metal-free protocol has been developed using a t-BuOK/DMF system, which avoids the need for special initiators or additives and shows high functional group tolerance. nih.gov Furthermore, a catalyst-free system for the sulfenylation of free (N-H) indoles has been developed using 2,2′-dithiosalicylic acid under alkaline conditions in a green solvent mixture of isopropanol (B130326) and water. rsc.org
Reducing or eliminating organic solvents is a cornerstone of green chemistry. Research into solvent-free and water-mediated synthesis of nitroindoles has shown promising results.
Water-mediated protocols offer an attractive, environmentally friendly alternative. For instance, the sulfenylation of N-unprotected indoles has been successfully performed in an isopropanol/H₂O mixture under catalyst-free conditions, demonstrating the viability of using water as a green solvent component. rsc.org
Solvent-free conditions, often combined with microwave irradiation, have also proven effective. In a study on polar Diels-Alder reactions, nitropyrrole and nitroindole derivatives were used as electrophiles with various dienes. The reactions were conducted both in benzene (B151609) and under solvent-free conditions. The results indicated that microwave irradiation under solvent-free conditions offers significant advantages over classical heating, leading to similar products but with substantially shorter reaction times and higher yields. sciforum.net
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates and improving yields. This technique has been successfully applied to the synthesis of nitroindole derivatives.
A rapid and efficient method for producing 3-nitroindoles involves the microwave-assisted intramolecular arene-alkene coupling of N-aryl β-nitroenamines. This approach yields the desired products with good yields and complete regioselectivity. acs.orgnih.gov The versatility of this method extends to the construction of 3-carboalkoxy- and 3-cyanoindoles. acs.org
Studies comparing microwave irradiation with conventional heating for reactions involving nitroindoles have confirmed the benefits of the former. For example, in polar Diels-Alder reactions with nitroindole derivatives, microwave heating significantly reduced reaction times while increasing product yields. sciforum.net Microwave assistance has also been employed in the palladium-catalyzed heterocyclization for synthesizing various indole derivatives, including methyl 2-methyl-5-nitro-1H-indole-3-carboxylate. mdpi.com Another innovative one-pot, two-step microwave-assisted synthesis produces substituted 3-aminoarylquinolines from 2-nitrobenzaldehyde (B1664092) and indoles, where an in-situ reduction of the nitro group is a key step. researchgate.net
Table 1: Comparison of Microwave-Assisted Synthesis Methods for Indole Derivatives
| Starting Materials | Product Type | Synthesis Method | Conditions | Key Advantages | Citation |
|---|---|---|---|---|---|
| N-aryl β-nitroenamines | 3-Nitroindoles | Intramolecular arene-alkene coupling | Microwave (µW) irradiation | Rapid, good yields, complete regioselectivity | acs.org, nih.gov |
| Nitropyrrole/Nitroindole derivatives and dienes | Diels-Alder adducts | Polar Diels-Alder reaction | Microwave irradiation, solvent-free | Lower reaction times, increased yields compared to classical heating | sciforum.net |
| Substituted anilines and ethyl 2-chloroacetoacetate | 2-Methyl-1H-indole-3-carboxylates (including nitro-substituted) | Pd-catalyzed heterocyclization | Microwave irradiation | Efficient synthesis of key intermediates | mdpi.com |
| 2-Nitrobenzaldehyde and indoles | 3-Aminoarylquinolines | SnCl₂-mediated reduction and indole ring opening | Microwave irradiation | Simple, one-pot, two-step process, good to moderate yields | researchgate.net |
Novel Transformational Approaches for Indole Derivatization
Beyond improving existing synthetic routes, chemists are developing entirely new strategies for constructing and functionalizing the indole core. These novel transformations open up access to previously inaccessible or difficult-to-synthesize indole derivatives.
A novel, metal-free, two-step synthetic pathway has been developed to convert 1-aryl-1H-1,2,3-triazoles into indole derivatives. mdpi.comcitedrive.comresearchgate.netdocumentsdelivered.com This strategy effectively transforms the C4 and C5 atoms of the triazole ring into the C2 and C3 atoms of the resulting indole. mdpi.com
The reaction mechanism proceeds through several key steps:
Dimroth Equilibrium and Nitrogen Extrusion: The process begins with a Dimroth equilibrium, followed by the extrusion of a nitrogen molecule. mdpi.comcitedrive.com
Wolff Rearrangement: This leads to a Wolff rearrangement, which forms a reactive ketenimine intermediate. mdpi.comresearchgate.net
Nucleophilic Addition: An amine nucleophile then adds to the ketenimine, forming an N-aryl ethene-1,1-diamine (B14131556). mdpi.comcitedrive.com
Oxidative Cyclization: In the final step, the ethene-1,1-diamine intermediate is cyclized to the target 1H-indole in the presence of an oxidant like iodine. mdpi.comresearchgate.net
This method allows for the synthesis of indoles with N-substituents at the C2 position. The selectivity of the final indolization step can be controlled, yielding either 1H-indoles or 1-aryl-1H-indoles depending on the nucleophile used. citedrive.comresearchgate.net This approach has been successfully applied to create purine-indole-carbazole conjugates. mdpi.com
Table 2: Selected Examples from Aryl Triazole Ring-Opening Synthesis
| Entry | Aryl Group Substituent | Product | Yield (%) |
|---|---|---|---|
| 1 | H | 6a | 58 |
| 2 | 4-Me | 6b | 71 |
| 3 | 4-OMe | 6c | 68 |
| 4 | 4-F | 6d | 62 |
| 5 | 4-NMe₂ | 5e (No cyclization) | 68 |
| 6 | 4-CF₃ | 6f | 55 |
| 7 | 4-Cl | 6g | 60 |
Data sourced from a study on the synthesis of purine-indole-carbazole conjugates (6a-g) from triazolyl purines. mdpi.com
The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to indole synthesis. Developing transition metal-free versions of these reactions is a major goal to enhance the sustainability and cost-effectiveness of these processes.
Carbon-Nitrogen (C-N) Bond Formation: Several effective metal-free methods for intramolecular C-N bond formation have been reported. A protocol for preparing N-substituted indole-3-carboxylates employs a simple t-BuOK/DMF system, which is particularly advantageous for creating halogenated indoles that are difficult to synthesize cleanly with metal catalysts. nih.gov Another approach uses N-iodosuccinimide (NIS) to trigger a cascade C-N bond formation and aromatization of N-Ts-2-alkenylanilines, yielding indoles under mild, additive-free conditions. researchgate.net An electrochemical method, using iodine as a mediator, enables the switchable synthesis of indoline (B122111) and indole derivatives from 2-vinyl anilines through a metal-free intramolecular C(sp²)-H amination. organic-chemistry.org
Carbon-Carbon (C-C) Bond Formation: Transition-metal-free strategies for C-C bond formation on the indole scaffold are also advancing. researchgate.netresearcher.life One such method involves a radical coupling of 2-halotoluenes and imines, which proceeds without a transition metal or an external oxidant. organic-chemistry.org Another innovative approach is a tert-butoxide-mediated condensation reaction that uses dimethyl sulfoxide (B87167) (DMSO) as a one-carbon source to synthesize 2-aryl indoles from N-benzyl benzaldehydes. organic-chemistry.org Furthermore, a metal-free cascade involving a bis(triflyl)ethylation followed by cyclization allows for the direct formation of complex tricyclic indoline cores from anilide-derived allenols and alkenols, creating two adjacent stereocenters in the process. acs.org
Advanced Spectroscopic and Structural Characterization of 7 Nitro 1h Indol 3 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Assignment
NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In a typical ¹H NMR spectrum of an indole (B1671886) derivative, distinct signals are observed for the aromatic protons of the indole ring, the N-H proton, and the protons of any substituents. For (7-Nitro-1H-indol-3-yl)methanol, the presence of the electron-withdrawing nitro group at the 7-position significantly influences the chemical shifts of the adjacent aromatic protons. The methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) would typically appear as a singlet, though its chemical shift can be influenced by the proximity of the nitro group. nih.gov The hydroxyl proton (-OH) signal is often broad and its position can vary depending on solvent and concentration. nih.gov
A representative, though generalized, ¹H NMR data set for a similar indole structure is presented in the interactive table below. Specific shifts for this compound would require experimental determination but can be predicted based on established substituent effects. For instance, in related 5-chloro-3-methyl-1H-indole, the N-H proton appears as a broad singlet at δ 7.91 ppm, while the aromatic protons resonate between δ 7.01 and 7.57 ppm. rsc.org
Interactive Table: Representative ¹H NMR Data for an Indole Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | ~8.0-8.5 | br s | - |
| H-2 | ~7.2-7.4 | s | - |
| H-4 | ~7.8-8.0 | d | ~8.0 |
| H-5 | ~7.1-7.3 | t | ~7.5 |
| H-6 | ~7.5-7.7 | d | ~7.0 |
| CH₂ | ~4.8-5.0 | s | - |
| OH | Variable | br s | - |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. The presence of the nitro group is expected to cause a downfield shift for the C-7 carbon and influence the shifts of other carbons in the benzene (B151609) portion of the indole ring. The carbon of the methylene group (CH₂) would appear in the aliphatic region, while the carbons of the indole ring would resonate in the aromatic region.
The table below shows representative ¹³C NMR chemical shifts for an indole derivative. The specific values for this compound would need to be experimentally determined. For comparison, in 5-chloro-3-methyl-1H-indole, the carbon chemical shifts range from δ 9.63 for the methyl group to δ 134.69 for one of the aromatic carbons. rsc.org
Interactive Table: Representative ¹³C NMR Data for an Indole Derivative
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~123-125 |
| C-3 | ~110-112 |
| C-3a | ~128-130 |
| C-4 | ~118-120 |
| C-5 | ~120-122 |
| C-6 | ~122-124 |
| C-7 | ~135-137 (due to NO₂) |
| C-7a | ~130-132 |
| CH₂ | ~60-65 |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-4, H-5, and H-6), confirming their connectivity within the indole ring. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on their attached protons. For example, the proton signal of the CH₂ group would show a cross-peak to the corresponding carbon signal. researchgate.netcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu This technique is particularly powerful for piecing together the molecular framework. For instance, the protons of the CH₂ group would be expected to show correlations to C-2, C-3, and C-3a of the indole ring, confirming the position of the methanol substituent at C-3. columbia.eduyoutube.com
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition of the molecular ion, thereby confirming the molecular formula of this compound (C₉H₈N₂O₃). The calculated exact mass can be compared to the experimentally measured mass to verify the compound's identity with a high degree of confidence. rsc.orgpnnl.gov
Ionization Mechanisms and Fragmentation Patterns of Nitroindole Compounds
In mass spectrometry, molecules are first ionized, and the resulting molecular ions can then fragment in predictable ways. For nitroindole compounds, common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). rsc.orgtsijournals.com The fragmentation patterns observed are characteristic of the compound's structure.
For nitroaromatic compounds like this compound, characteristic fragmentation pathways often involve the nitro group. Common losses include the elimination of NO (30 Da) and NO₂ (46 Da). youtube.comnih.gov The indole ring itself can also undergo characteristic fragmentation, such as the loss of HCN (27 Da). scirp.org The fragmentation of the methanol substituent could involve the loss of a hydroxyl radical (•OH, 17 Da) or formaldehyde (B43269) (CH₂O, 30 Da).
The study of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR spectroscopy, leading to a comprehensive and unambiguous characterization of this compound.
Infrared (IR) Spectroscopy for Elucidation of Vibrational Modes and Functional Groups
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of a molecule. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural components: the indole ring, the nitro group, and the methanol moiety.
The analysis of vibrational frequencies, often supported by computational methods like Density Functional Theory (DFT), allows for precise assignment of these modes. researchgate.net The primary vibrational modes for this compound include the stretching and bending of N-H, O-H, C-H, C=C, and NO₂ groups. Polyatomic molecules exhibit various complex vibrations, which can be categorized as normal modes such as stretching (symmetric and asymmetric), wagging, twisting, scissoring, and rocking. libretexts.org
Key functional groups and their expected vibrational frequencies in this compound are detailed below. The data is compiled from studies on 7-nitroindole (B1294693) and other related substituted indoles. researchgate.netnih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 |
| N-H (indole) | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic, CH₂) | Asymmetric & Symmetric Stretching | 2920-2960 & 2850-2880 |
| NO₂ (nitro group) | Asymmetric Stretching | 1500-1560 |
| NO₂ (nitro group) | Symmetric Stretching | 1335-1385 |
| C=C (aromatic) | Ring Stretching | 1450-1600 |
| C-N (aromatic) | Stretching | 1250-1350 |
| C-O (alcohol) | Stretching | 1050-1260 |
This table is interactive. You can sort and filter the data.
The presence of the nitro group (NO₂) is distinctly marked by two strong absorption bands: the asymmetric stretch typically appearing at a higher frequency than the symmetric stretch. The hydroxyl (-OH) and indole N-H groups give rise to broad absorption bands in the high-frequency region, the positions of which can be influenced by hydrogen bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The indole nucleus fused with a nitro group constitutes a potent chromophore, a part of the molecule responsible for its color. The position of the nitro group on the indole ring significantly influences the absorption spectrum. acs.org
The electronic spectrum of nitroindole derivatives is characterized by absorption bands arising from π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital and are generally of lower intensity.
Studies on various nitroindole isomers have shown that their absorption maxima (λmax) are sensitive to the substitution pattern. acs.org For instance, the UV-Vis absorption spectrum for 3-nitroindole shows a peak at 349 nm, while 5-nitroindole (B16589) has its peak at 322 nm. acs.org The introduction of a hydroxymethyl group at the C3 position, as in this compound, is expected to modulate these electronic transitions. The nitro group acts as a strong electron-withdrawing group, which can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted indole. mdpi.com
| Compound/Isomer | λmax (nm) | Solvent/Environment | Reference |
| 3-Nitroindole | 349 | Not Specified | acs.org |
| 4-Nitroindole (B16737) | Extends into visible range | Not Specified | acs.org |
| 5-Nitroindole | 322 | Not Specified | acs.org |
This table is interactive. You can sort and filter the data.
The analysis of the UV-Vis spectrum is crucial for understanding the electronic structure and predicting the photophysical properties of this compound and its derivatives.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which govern the crystal packing.
While the specific crystal structure of this compound is not widely reported, analysis of related structures, such as indole and its nitro-derivatives, provides a robust model for its expected solid-state architecture. nih.govresearchgate.net Indole itself crystallizes in the orthorhombic system with the space group Pna2₁. nih.gov The crystal structures of indole derivatives are often stabilized by a network of intermolecular interactions, including N-H···π contacts, hydrogen bonds, and π-π stacking interactions. researchgate.net
For substituted indoles, the crystal packing is significantly influenced by the nature and position of the substituents. In the case of this compound, the presence of the -OH, N-H, and -NO₂ groups would allow for a variety of strong hydrogen bonds (e.g., O-H···O, N-H···O), which would be expected to dominate the crystal packing.
The table below presents crystallographic data for indole and a related nitro-substituted indole, which serve as a reference for predicting the structural parameters of this compound.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Indole | Orthorhombic | Pna2₁ | a=7.73 Å, b=19.45 Å, c=4.02 Å, α=β=γ=90° | nih.gov |
| 5-Nitroindole | Not Specified | Not Specified | Not Specified | researchgate.net |
| 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one | Monoclinic | P2₁/n | a=9.0224 Å, b=15.4581 Å, c=15.1347 Å, β=106.349° | nih.gov |
This table is interactive. You can sort and filter the data.
The precise determination of the molecular architecture through X-ray crystallography would reveal the planarity of the indole ring system, the orientation of the nitro and methanol substituents relative to the ring, and the intricate network of intermolecular forces that dictate the macroscopic properties of the crystalline material.
Chemical Reactivity and Derivatization Strategies of 7 Nitro 1h Indol 3 Yl Methanol
Transformations at the Hydroxymethyl Moiety (C3 Position)
The hydroxymethyl group at the C3 position is a key site for introducing structural diversity. Its primary alcohol nature allows for a range of transformations, including oxidation, reduction, and substitution reactions.
The selective oxidation of the hydroxymethyl group in (7-Nitro-1H-indol-3-yl)methanol can yield the corresponding aldehyde, 7-nitro-1H-indole-3-carbaldehyde, or the carboxylic acid, 7-nitro-1H-indole-3-carboxylic acid. While direct oxidation of this compound is not extensively documented, established methods for the oxidation of similar indole-3-methanols are applicable. For instance, the oxidation of 3-methylindole (B30407) (skatole) to indole-3-carboxaldehyde (B46971) has been achieved using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.net Such mild oxidation conditions could potentially be applied to this compound.
Conversely, the reduction of related C3-functionalized 7-nitroindoles has been reported. For example, the reduction of a C3-carbonyl group in a 7-nitroindole (B1294693) derivative has been accomplished using sodium cyanoborohydride (NaBH₃CN) in trifluoroacetic acid (TFA). jst.go.jp This suggests that the hydroxymethyl group in this compound is likely stable under these conditions, allowing for selective transformations at other positions if a C3-carbonyl were present.
Table 1: Potential Reagents for Oxidation of this compound
| Reagent | Product | Notes |
|---|---|---|
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 7-Nitro-1H-indole-3-carbaldehyde | Based on the oxidation of 3-methylindole. researchgate.net |
| Manganese dioxide (MnO₂) | 7-Nitro-1H-indole-3-carbaldehyde | A common reagent for oxidizing benzylic and allylic alcohols. |
The hydroxymethyl group of this compound can undergo esterification and etherification to produce a variety of derivatives. The modification of secondary metabolites through esterification is a common strategy to enhance their biological activity and physicochemical properties. medcraveonline.com
Esterification can be achieved through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of a catalyst. Enzymatic esterification is also a viable method. medcraveonline.com For example, eugenol, a phenolic compound, has been successfully esterified with benzoic acid using lipase (B570770) as a biocatalyst. medcraveonline.com A similar approach could be employed for this compound.
Etherification can be carried out by reacting the alcohol with an alkyl halide in the presence of a base, such as sodium hydride, to form the corresponding ether.
For nucleophilic substitution to occur at the C3-methylene, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or a halide. This can be achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the tosylate.
Once the leaving group is in place, a variety of nucleophiles can be introduced at the C3-position. This strategy allows for the synthesis of a wide range of C3-substituted 7-nitroindoles, which are valuable intermediates in the synthesis of complex molecules.
Reactivity of the Indole (B1671886) Nitrogen Atom (N1 Position)
The nitrogen atom of the indole ring is another key site for derivatization. N-alkylation and N-acylation are common strategies to modify the properties of the indole scaffold and are essential steps in the synthesis of many biologically active compounds.
N-alkylation of the indole ring can be achieved using various alkylating agents in the presence of a base. An unprecedented N-alkylation of 3-nitroindoles with para-quinone methides has been developed using potassium carbonate as the base, yielding N-diarylmethylindole derivatives. nih.gov A copper-catalyzed N-alkylation of indoles with N-tosylhydrazones has also been reported. rsc.org Furthermore, a patent describes the N-methylation of 5-nitroindole (B16589) in nearly quantitative yield using 1,4-diazabicyclo[2.2.2]octane as a catalytic base. google.com
N-acylation of indoles can be performed using acylating agents like acyl chlorides or anhydrides. A chemoselective N-acylation of indoles using thioesters as a stable acyl source has been developed, providing N-acylindoles in moderate to good yields. d-nb.infonih.gov This reaction is tolerant of various functional groups. d-nb.infonih.gov Asymmetric N-acylation of N-aminoindoles has also been achieved using a chiral isothiourea catalyst, producing N-N axially chiral indole derivatives. rsc.org
Table 2: Examples of N-Acylation and N-Alkylation Reactions of Indole Derivatives
| Substrate | Reagent and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Nitroindoles | para-Quinone methides, K₂CO₃ | N-Diarylmethylindoles | Moderate to good | nih.gov |
| Indoles | N-Tosylhydrazones, CuI, KOH, tri(p-tolyl)phosphine | N-Alkylated indoles | Moderate to good | rsc.org |
| 5-Nitroindole | Methylating agent, 1,4-diazabicyclo[2.2.2]octane | 1-Methyl-5-nitroindole | ~95% | google.com |
Protection of the indole nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. The N-Boc protected version of 3-(Hydroxymethyl)-7-nitro-1H-indole is commercially available. scbt.com The Boc group can be introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. nih.govorganic-chemistry.org
Other protecting groups, such as acetyl (Ac) and phenylsulfonyl (SO₂Ph), have also been used for 7-nitroindoles. jst.go.jpresearchgate.net The N-acetyl group can be introduced using acetic anhydride (B1165640) in the presence of a base like sodium hydride and N,N-dimethyl-4-aminopyridine (DMAP). jst.go.jp
Deprotection strategies depend on the nature of the protecting group. The acetyl group on 1-acetyl-3-nitroindole can be removed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The Boc group is typically removed under acidic conditions.
Table 3: Common Protecting Groups for the Indole Nitrogen
| Protecting Group | Reagent for Protection | Reagent for Deprotection | Reference |
|---|---|---|---|
| tert-Butyloxycarbonyl (Boc) | (Boc)₂O, base | Acid (e.g., TFA) | scbt.comnih.govorganic-chemistry.org |
| Acetyl (Ac) | Acetic anhydride, base | Base (e.g., DBU) | jst.go.jpresearchgate.net |
Chemical Transformations Involving the Nitro Group (C7 Position)
The nitro group at the C7 position of the indole ring is a strong electron-withdrawing group, which profoundly influences the molecule's reactivity. numberanalytics.com This feature allows for selective chemical transformations, particularly reduction to an amino group, and modulates the reactivity of the aromatic ring system.
Catalytic and Stoichiometric Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group to an amino group is a fundamental and widely used transformation in the synthesis of complex molecules, as the resulting amino group is a key functional group in many biologically active compounds. numberanalytics.comsci-hub.st Various methods, including catalytic hydrogenation and stoichiometric reductions, can be employed for this purpose. sci-hub.stcommonorganicchemistry.comwikipedia.org
Catalytic Hydrogenation: This is often the method of choice for reducing nitro groups. sci-hub.stcommonorganicchemistry.com
Palladium on carbon (Pd/C) with hydrogen gas (H₂) is a highly effective and common catalyst for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com
Raney nickel is another effective catalyst for this transformation and is particularly useful when the substrate contains functionalities sensitive to other catalysts, such as aromatic halides. commonorganicchemistry.com
Platinum(IV) oxide (PtO₂) is also utilized for catalytic hydrogenation. wikipedia.org
Stoichiometric Reduction: These methods provide alternatives, especially when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. commonorganicchemistry.com
Iron (Fe) in the presence of an acid, such as acetic acid, offers a mild method for reducing nitro groups. commonorganicchemistry.com
Zinc (Zn) under acidic conditions also provides a mild reduction of nitro groups to amines. commonorganicchemistry.com
Tin(II) chloride (SnCl₂) is another mild reagent for this conversion. commonorganicchemistry.com
Sodium hydrosulfite and sodium sulfide are also effective reducing agents. wikipedia.org
| Reduction Method | Reagents | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C | Highly efficient for aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| Catalytic Hydrogenation | H₂, Raney Nickel | Useful for substrates with sensitive functional groups like aromatic halides. commonorganicchemistry.com |
| Stoichiometric Reduction | Fe, Acid (e.g., Acetic Acid) | Mild reduction conditions. commonorganicchemistry.com |
| Stoichiometric Reduction | Zn, Acid (e.g., Acetic Acid) | Mild reduction conditions. commonorganicchemistry.com |
| Stoichiometric Reduction | SnCl₂ | Mild reduction conditions. commonorganicchemistry.com |
Impact of the Nitro Group on Aromatic Ring Reactivity
The presence of the strongly electron-withdrawing nitro group at the C7 position significantly deactivates the benzene (B151609) portion of the indole ring towards electrophilic aromatic substitution. numberanalytics.comlibretexts.org This deactivation is due to both inductive and resonance effects, which decrease the electron density of the aromatic ring. libretexts.org
Conversely, this electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the nitro group. numberanalytics.comnih.gov While the indole system itself has a complex reactivity pattern, the nitro group's influence is a dominant factor in directing substitution reactions on the benzene ring portion. rsc.orgpearson.com
Further Modifications of the Indole Ring System
The indole ring system of this compound can be further functionalized through various reactions, including electrophilic and nucleophilic substitutions, as well as transition metal-catalyzed cross-coupling reactions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group facilitates nucleophilic attack on the benzene ring. numberanalytics.comnih.gov For instance, studies on related nitroindoles have shown that nucleophiles can displace other leaving groups on the benzene ring. nii.ac.jpresearchgate.net In some cases, the nitro group itself can be displaced by a nucleophile, although this is less common. semanticscholar.orgorganic-chemistry.org Research on 1-methoxy-6-nitroindole-3-carbaldehyde has demonstrated that it is an excellent substrate for nucleophilic substitution reactions with various nucleophiles, leading to 2,3,6-trisubstituted indole derivatives. nii.ac.jp
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira) for Advanced Derivatization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular structures. nih.govwikipedia.orgmdpi.comlibretexts.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction can be applied to halo-substituted 7-nitroindoles to introduce alkenyl groups. Conditions for the Heck reaction have been developed for various indole-based substrates, including unprotected tryptophans, often using aqueous conditions. nih.gov
Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with a halide or triflate using a palladium catalyst and a base. nih.govlibretexts.org It is a versatile method for creating biaryl compounds. libretexts.org The Suzuki-Miyaura coupling of bromo-substituted 7-nitroindazoles with aryl boronic acids has been shown to proceed in moderate to excellent yields. nih.gov Recent advancements have even demonstrated the use of nitroarenes directly as electrophilic coupling partners in Suzuki-Miyaura reactions, offering a novel strategy for C-C bond formation. semanticscholar.orgorganic-chemistry.org
Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org It is a reliable method for synthesizing arylalkynes. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. rsc.org This reaction can be applied to a halogenated derivative of this compound to introduce alkynyl moieties.
| Coupling Reaction | Reactants | Catalyst/Reagents | Bond Formed |
| Heck | Unsaturated Halide/Triflate + Alkene | Palladium catalyst, Base | C(sp²)-C(sp²) |
| Suzuki-Miyaura | Organoboron + Halide/Triflate | Palladium catalyst, Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium catalyst, Copper co-catalyst, Base | C(sp)-C(sp²) |
Future Directions and Emerging Research Frontiers in 7 Nitro 1h Indol 3 Yl Methanol Research
Development of Highly Chemo-, Regio-, and Stereoselective Synthetic Methodologies
The synthesis of specifically substituted indoles like (7-Nitro-1H-indol-3-yl)methanol presents significant challenges regarding selectivity. The indole (B1671886) ring has multiple reactive sites, and controlling functionalization, particularly on the benzene (B151609) portion (C4-C7), is a long-standing challenge in organic synthesis. researchgate.net Future research will focus on developing novel catalytic methods to overcome these hurdles.
Regioselectivity: The functionalization of the indole C3 position is often favored due to its high electron density, which facilitates electrophilic substitution. rsc.org However, achieving selective substitution at the C7 position requires more sophisticated strategies. Recent efforts in C-H functionalization have employed directing groups to guide catalysts to specific positions on the indole's benzene ring. researchgate.net Future methodologies will likely explore new transition-metal catalysts and innovative directing group strategies to reliably install groups at the C7 position. A recent non-acidic, metal-free method for the nitration of indoles has shown compatibility with 7-substituted indoles, offering a milder and more environmentally friendly route to key intermediates. nih.gov
Chemoselectivity: In a molecule with multiple functional groups, such as the nitro group and the hydroxyl group in the target compound, selective reactions are paramount. Research is moving towards catalysts and reaction conditions that can target one functional group while leaving others intact, avoiding the need for extensive protecting group strategies.
Stereoselectivity: For derivatives of this compound that may contain chiral centers, achieving high stereoselectivity is crucial. The development of organocatalysts and chiral metal complexes for asymmetric synthesis is a key research area. For instance, methods developed for creating chiral 3-substituted indole derivatives can be adapted and optimized for this specific scaffold, enabling the synthesis of pure enantiomers, which is often critical for therapeutic applications. mdpi.com
Progress in these areas will be driven by the discovery of new catalytic systems, including base-catalyzed methods, Brønsted and Lewis acid catalysts, and organocatalysts, to improve reaction efficiency and selectivity under mild conditions. rsc.orgresearchgate.net
Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production requires robust and scalable manufacturing processes. Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods for the synthesis of pharmaceutical intermediates. almacgroup.compharmtech.com
Key advantages of integrating flow chemistry include:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive or energetic intermediates, such as those in nitration reactions. pharmtech.com
Improved Control: The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters like temperature and residence time, leading to higher yields and fewer byproducts. almacgroup.com
Scalability: Scaling up a continuous process is often a matter of running the system for longer or "numbering up" (running multiple reactors in parallel), which is more straightforward than redesigning large-scale batch reactors. almacgroup.com
Multi-step Synthesis: Complex, multi-step syntheses can be performed sequentially in an uninterrupted flow system, eliminating the need for isolating and purifying intermediates at each stage. nih.govuc.pt This has been demonstrated for the synthesis of complex indole-containing heterocycles. nih.gov
Future research will focus on designing dedicated continuous flow processes for this compound and its derivatives. This includes the development of packed-bed reactors with heterogeneous catalysts for reactions like selective hydrogenation of the nitro group, which can be performed efficiently and selectively in a flow setup. mdpi.com
Exploration of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
To optimize and control both batch and continuous manufacturing processes, real-time analytical tools are indispensable. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. mt.com
For this compound synthesis, advanced spectroscopic techniques will be crucial. In-situ Fourier-transform infrared (FTIR) spectroscopy, for example, can monitor the concentration of reactants, intermediates, and products in real-time. mt.com This data allows for a deeper understanding of reaction kinetics and mechanisms. Even in complex systems like slurries where the product precipitates, methods can be developed to track the reaction by measuring a soluble byproduct, thereby accurately monitoring the reaction's progress. mt.com
The integration of these analytical tools into continuous flow systems provides a powerful platform for automated process control and optimization, ensuring consistent product quality and maximizing efficiency. almacgroup.com
Predictive Modeling for Rational Design of Novel Nitroindole Derivatives
Computational chemistry and molecular modeling are transforming drug discovery from a process of trial-and-error screening to one of rational design. nih.gov By understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR), scientists can design new compounds with improved potency and selectivity. nih.govrsc.org
Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a target protein. For derivatives of this compound, docking studies can help identify potential biological targets and elucidate the key interactions responsible for binding. For example, molecular docking has been used to predict the binding mode of other 7-nitro-indole derivatives, revealing that strong electron-withdrawing groups on the indole ring are important for interaction with the target protein. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of yet-unsynthesized derivatives, helping to prioritize which compounds to synthesize. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand protein flexibility and the stability of ligand-protein complexes. frontiersin.org
These predictive tools will accelerate the discovery of novel nitroindole derivatives based on the this compound scaffold, guiding synthetic efforts toward molecules with the highest potential. rsc.org
Table 1: Computational Methods in Nitroindole Derivative Design
| Modeling Technique | Application in Drug Design | Example from Indole Research |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Used to predict the binding mode of 7-nitro-indole derivatives as FBPase inhibitors. nih.gov |
| QSAR | Develops mathematical models to predict biological activity based on physicochemical properties. | Elucidates the relationship between a compound's structure and its biological activity to guide design. nih.gov |
| MD Simulations | Simulates the physical motions of atoms and molecules to study protein dynamics and stability. | Provides a dynamic view of how a protein and ligand interact over time. frontiersin.org |
Assessment of Green Chemistry Principles in Industrial-Scale Production
The pharmaceutical industry is increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. acsgcipr.org The application of green chemistry principles to the synthesis of this compound is a critical area of future research.
The twelve principles of green chemistry provide a framework for this assessment. Key areas of focus will include:
Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The use of catalytic rather than stoichiometric reagents is a core strategy. researchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids. rsc.org The use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is being explored as a greener alternative to traditional solvents. mt.com
Energy Efficiency: Developing processes that can be run at ambient temperature and pressure, often facilitated by highly active catalysts or the efficiencies of flow chemistry.
Metrics for Assessment: Utilizing metrics like Process Mass Intensity (PMI)—which calculates the ratio of the total mass of inputs (raw materials, solvents, etc.) to the mass of the final product—to quantify the environmental footprint of a manufacturing process and identify areas for improvement. acsgcipr.org
By integrating chemo- and biocatalysis, continuous flow processing, and real-time analytics, the future production of this compound can be made significantly more efficient, safer, and environmentally sustainable. mt.comacsgcipr.org
Table 2: Green Chemistry Strategies for Indole Synthesis
| Green Chemistry Principle | Application/Strategy | Benefit |
|---|---|---|
| Prevention | Utilize flow chemistry and Process Analytical Technology (PAT). | Reduces byproduct formation and waste. pharmtech.commt.com |
| Atom Economy | Employ catalytic reactions (e.g., C-H functionalization). | Maximizes incorporation of starting materials into the product. researchgate.net |
| Safer Solvents & Auxiliaries | Replace traditional solvents with greener alternatives like ionic liquids or 2-MeTHF. | Reduces environmental impact and improves process safety. rsc.orgmt.com |
| Design for Energy Efficiency | Use highly active catalysts that operate at ambient conditions. | Lowers energy consumption and production costs. rsc.org |
| Real-time Analysis for Pollution Prevention | Implement in-situ monitoring (e.g., FTIR) to control reactions precisely. | Prevents runaway reactions and formation of waste. mt.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (7-Nitro-1H-indol-3-yl)methanol, and how can purity be ensured?
- Methodology : Start with 7-nitro-1H-indole-3-carbaldehyde. Perform alkylation using a nitro-substituted benzyl bromide under basic conditions (e.g., NaH/DMF). Reduce the aldehyde group to a primary alcohol using NaBH₄ in methanol. Purify via flash chromatography (e.g., cyclohexane/EtOAc gradients) to isolate the product. Validate purity using TLC and HR-ESI-MS .
- Key Parameters : Monitor reaction progress via NMR for intermediate formation (e.g., disappearance of aldehyde proton at δ ~10 ppm). Use HRMS to confirm molecular ion peaks matching theoretical values .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be observed?
- Techniques :
- ¹H/¹³C NMR : Look for the indolic NH proton (δ ~10–12 ppm, broad singlet) and the hydroxymethyl group (δ ~4.5–5.0 ppm, singlet). Nitro groups deshield adjacent protons, causing downfield shifts (e.g., δ ~8.5 ppm for C7 nitro-substituted protons) .
- HR-ESI-MS : Confirm the molecular ion [M+H]⁺ with <2 ppm mass error .
- Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., (7-Chloro-1H-indol-3-yl)methanol) to identify substituent-specific shifts .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Storage Guidelines : Store in airtight, light-protected containers at –20°C to prevent nitro group degradation or oxidation. Pre-purify via recrystallization (e.g., using methanol/water mixtures) to remove reactive impurities .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to minimize side reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Variables to Test :
- Solvent Systems : Replace DMF with THF or DMSO to alter reaction kinetics.
- Reduction Agents : Compare NaBH₄ with LiAlH₄ for aldehyde reduction efficiency.
- Temperature : Conduct reactions at 0°C (to suppress byproducts) vs. reflux.
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?
- Approach :
- 2D NMR (COSY, HSQC) : Resolve coupling ambiguities and assign protons/carbons unambiguously.
- X-ray Crystallography : Confirm molecular geometry if crystals form (e.g., slow evaporation from methanol) .
Q. What strategies are effective in studying the reactivity of this compound in nucleophilic substitutions or enzyme inhibition?
- Experimental Design :
- Nucleophilic Substitution : React with acyl chlorides or sulfonating agents to form esters/sulfonates. Monitor via ¹³C NMR for carbonyl signal emergence (δ ~170 ppm) .
- Enzyme Inhibition : Use docking studies to predict binding to target enzymes (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase). Validate with kinetic assays (IC₅₀ measurements) .
- Data Interpretation : Correlate electronic effects (nitro group’s electron-withdrawing nature) with reaction rates or inhibitory potency .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
